molecular formula C19H17N7O3 B2766574 3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034601-02-8

3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No. B2766574
M. Wt: 391.391
InChI Key: QLNLKSJESICBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • A study by Bobeldijk et al. (1990) detailed a high-yield synthesis method for a similar compound, focusing on the preparation of (S)-123I-IBZM from 2,6-dimethoxybenzoic acid. This illustrates a methodology relevant to the synthesis of complex benzamide derivatives (Bobeldijk et al., 1990).
  • Gumus et al. (2018) explored the molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, through X-ray diffraction and FT-IR spectroscopy. This study provides insight into the structural characteristics of similar compounds (Gumus et al., 2018).

Applications in Medicinal Chemistry

  • Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles showing antiavian influenza virus activity. This indicates the potential use of similar benzamide derivatives in antiviral research (Hebishy et al., 2020).
  • A study by Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity, which highlights the potential of benzamide derivatives in antimicrobial applications (Patel et al., 2011).

properties

IUPAC Name

3-methoxy-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-28-15-6-2-4-13(10-15)18(27)21-8-9-26-12-16(23-25-26)19-22-17(24-29-19)14-5-3-7-20-11-14/h2-7,10-12H,8-9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLKSJESICBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

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